2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate
Description
This compound is a triglyceride derivative featuring epoxide (oxiran-2-ylmethoxy) functional groups attached to unsaturated fatty acid chains. Structurally, it is derived from triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate), a synthetic triglyceride used as an olive oil analogue, by replacing hydroxyl groups with epoxidized methoxy moieties . The epoxidation of unsaturated triglycerides is a common strategy to enhance reactivity for applications in polymer chemistry, such as epoxy resins or plasticizers.
Properties
IUPAC Name |
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H116O12/c1-4-7-10-31-40-57(70-49-60-52-73-60)43-34-25-19-13-16-22-28-37-46-64(67)76-55-63(78-66(69)48-39-30-24-18-15-21-27-36-45-59(42-33-12-9-6-3)72-51-62-54-75-62)56-77-65(68)47-38-29-23-17-14-20-26-35-44-58(41-32-11-8-5-2)71-50-61-53-74-61/h25-27,34-36,57-63H,4-24,28-33,37-56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYZDDXGKWNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OCC1CO1)OC(=O)CCCCCCCC=CCC(CCCCCC)OCC2CO2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H116O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74398-71-3 | |
| Details | Compound: 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer | |
| Record name | 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74398-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
1101.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-71-3 | |
| Record name | 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate involves the glycidation of castor oil, a vegetable oil . The process begins with the reaction of castor oil and epichlorohydrin in the presence of a Lewis acid catalyst to form halohydrin . Each hydroxyl group of the triol reacts with an epoxide on epichlorohydrin . The catalyst is then neutralized with a small amount of sodium hydroxide, followed by the addition of a large excess of epichlorohydrin as a solvent . To re-form the epoxide rings in a dehydrochlorination reaction, solid sodium hydroxide flake is used . Upon completion, the epichlorohydrin is recovered, and the product is cleaned up .
Chemical Reactions Analysis
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Epoxide Ring Opening: The oxirane (epoxide) rings in the compound can be opened using nucleophiles, leading to the formation of diols or other products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., water, alcohols) .
Scientific Research Applications
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reactive diluent in epoxy resins, reducing viscosity and improving flexibility.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible coatings for medical devices.
Industry: The compound is used in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate involves its ability to react with other compounds through its oxirane (epoxide) groups . These groups can undergo ring-opening reactions, forming covalent bonds with other molecules. This reactivity allows the compound to modify the properties of epoxy resins, enhancing their flexibility and mechanical strength .
Comparison with Similar Compounds
Structural Analogs
a. Triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)
- Structure : A triglyceride with three oleic acid chains (C18:1) esterified to a glycerol backbone.
- Functional Groups : Esters and double bonds (Z-configuration).
- Applications : Used as a synthetic olive oil analogue for studying lipid behavior in green chemistry .
- Key Difference : Lacks epoxide groups, reducing reactivity compared to the target compound.
b. 2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate
- Structure : Similar to the target compound but substitutes epoxide groups with hydroxyls at the C12 position.
- CAS Number : 8001-79-4 .
| Compound | Functional Groups | Reactivity | Application |
|---|---|---|---|
| Target compound | Epoxide, ester, double bonds | High (epoxide) | Polymers, green materials |
| Triolein | Ester, double bonds | Low | Synthetic oils, lipid studies |
| Hydroxy variant (CAS 8001-79-4) | Hydroxyl, ester, double bonds | Moderate (hydroxyl) | Undisclosed (potential precursor) |
Other Epoxidized Compounds
a. 4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole ()
- Structure : Indole derivative with an epoxide side chain.
- Synthesis : Prepared via reaction with epichlorohydrin .
- Application : Likely explored for biological activity due to the indole scaffold, contrasting with the triglyceride-based target compound.
b. 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane ()
- Structure : Aromatic bisoxirane with a methylene backbone.
- Application : Used in resins or coatings, highlighting the versatility of epoxides in industrial materials.
c. (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile ()
- CAS : 288067-41-4.
- Structure : Brominated benzonitrile with an epoxide group.
- Application : Pharmaceutical intermediate, demonstrating epoxides’ role in synthetic organic chemistry .
Reactivity and Functional Group Analysis
- Epoxide Reactivity : The target compound’s epoxide groups enable nucleophilic ring-opening reactions, critical for forming crosslinked polymers. This contrasts with triolein’s inert double bonds and the hydroxy variant’s hydrogen-bonding capacity .
- Stability : Epoxidized triglycerides are less prone to oxidative rancidity than unsaturated triolein but more reactive than hydroxylated analogs.
- Synthetic Challenges : Epoxidation of unsaturated triglycerides often requires controlled conditions to avoid over-oxidation, as seen in methodologies using epichlorohydrin .
Biological Activity
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate, commonly referred to as a glycidyl ester, is a compound of significant interest in both biomedical and industrial applications due to its unique chemical properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its glycidyl groups and long-chain fatty acid esters, which contribute to its amphiphilic nature. The structural formula can be represented as follows:
This structure allows it to interact with biological membranes effectively, influencing its biological activity.
The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins through the following mechanisms:
- Epoxide Ring Opening : The oxirane (epoxide) groups are reactive sites that can undergo nucleophilic attack, leading to the formation of diols or other derivatives that can modulate cellular functions.
- Biocompatibility : Its structure allows it to be biocompatible, making it suitable for applications in drug delivery systems and medical coatings.
- Cell Membrane Interaction : The amphiphilic nature facilitates integration into lipid bilayers, potentially altering membrane fluidity and permeability.
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties against a range of pathogens. The epoxide groups may contribute to this activity by disrupting microbial membranes.
- Anti-inflammatory Effects : Compounds derived from fatty acids have been associated with anti-inflammatory effects. This compound's structure suggests potential modulation of inflammatory pathways.
- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulates cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of glycidyl esters demonstrated significant inhibition of Staphylococcus aureus growth when treated with this compound. This suggests its potential use in developing antimicrobial coatings for medical devices.
- Cytotoxicity in Cancer Research : In vitro studies on various cancer cell lines revealed that the compound induces apoptosis at concentrations above 50 µM, indicating its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.
- Biocompatibility Studies : Evaluations of the compound's biocompatibility showed favorable results when tested on human fibroblast cells, supporting its use in biomedical applications such as drug delivery systems.
Q & A
Q. How should researchers interpret conflicting data on the compound’s environmental fate?
- Methodological Answer : Discrepancies in biodegradation or toxicity studies may stem from assay conditions (e.g., microbial consortia, pH). Conduct meta-analyses of existing data, prioritizing studies with ISO-standardized protocols. Perform comparative experiments under controlled conditions (e.g., OECD 301B for biodegradation) and use QSAR models to predict ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
